Iodomethane, also known as methyl iodide, is a valuable reagent in organic synthesis due to its high reactivity. Its most common application is as a methylating agent, which means it can introduce a methyl group (CH3) to a molecule. This ability to modify organic molecules precisely makes it a cornerstone of creating new compounds for various research purposes [].
The ability to precisely modify molecules with a methyl group makes iodomethane a useful tool in medicinal chemistry. Researchers can use it to introduce methyl groups into potential drug candidates, potentially affecting their properties like binding affinity, metabolism, and overall effectiveness [].
Beyond organic synthesis and medicinal chemistry, iodomethane finds applications in other scientific research areas.
Iodomethane, also known as methyl iodide, is a chemical compound with the formula . It is a dense, colorless liquid that is volatile and has a pungent odor. Upon exposure to light, it can develop a purplish hue due to the formation of iodine. Iodomethane is miscible with many organic solvents and has a dipole moment of 1.59 D, indicating its polar nature. Its refractive index is approximately 1.5304 at 20 °C
Iodomethane is a hazardous compound and should be handled with appropriate precautions in a well-ventilated laboratory setting. It is:
Iodomethane finds diverse applications across various fields:
Iodomethane is an excellent substrate for substitution reactions due to its sterically open structure and the good leaving ability of the iodide ion. This makes it suitable for methylating nucleophiles such as alcohols, amines, and thiols. For example:
Iodomethane exhibits significant biological activity and toxicity. Acute exposure can lead to central nervous system depression, respiratory irritation, and skin burns. Symptoms from inhalation include nausea, vomiting, and vertigo. Long-term exposure may affect the central nervous system and cause skin damage . Despite these risks, iodomethane has been studied for its potential use in agriculture as an insecticidal fumigant and fire extinguisher .
Iodomethane can be synthesized through several methods:
These methods allow for the efficient production of iodomethane in laboratory settings
Research indicates that iodomethane interacts uniquely with different nucleophiles due to its "soft" nature as an anion. For instance, when reacting with thiocyanate ions, it predominantly forms methyl thiocyanate rather than methyl isothiocyanate. This selectivity highlights its utility in synthesizing specific compounds through targeted reactions
Iodomethane shares similarities with other haloalkanes but possesses unique properties that differentiate it: Iodomethane's unique combination of volatility, reactivity, and biological activity makes it a significant compound in both synthetic and applied chemistry contexts . The fundamental principle underlying iodomethane synthesis through nucleophilic substitution involves the strategic displacement of alternative leaving groups by iodide anions. The classical approach utilizes the Finkelstein reaction, which exploits the differential solubility properties of halide salts to drive equilibrium toward product formation. In this reaction, sodium iodide dissolved in acetone facilitates the substitution of chloride or bromide groups, with the driving force being the precipitation of sodium chloride or sodium bromide from the acetone solution. The mechanism relies on Le Chatelier's principle, where the physical removal of byproducts shifts the equilibrium toward completion. The molecular basis for the Finkelstein reaction's selectivity lies in the unique solvation properties of acetone with sodium iodide. Crystallographic studies reveal that sodium iodide forms a complex with three acetone molecules, where carbonyl oxygen atoms coordinate with sodium cations through their lone pairs, creating an octahedral coordination environment. This solvation pattern generates rigid scaffolds with triangular channels that accommodate the sodium iodide complex, explaining the exceptional solubility of sodium iodide in acetone compared to other halides. Contemporary nucleophilic substitution methodologies have expanded beyond traditional approaches to incorporate more sophisticated reagent systems. The reaction of dimethyl sulfate with potassium iodide in the presence of calcium carbonate represents an alternative pathway that circumvents the need for phosphorus-containing reagents. This method follows the stoichiometry: (CH₃O)₂SO₂ + KI → CH₃I + CH₃OSO₂OK, offering advantages in terms of reagent availability and handling safety. The reaction mechanism involves nucleophilic attack by iodide on the electrophilic methyl carbon of dimethyl sulfate, displacing the methylsulfate anion. The direct conversion of alcohols to alkyl iodides through nucleophilic substitution pathways has gained prominence due to the widespread availability of alcoholic substrates. The reaction of methanol with aqueous hydrogen iodide (CH₃OH + HI → CH₃I + H₂O) exemplifies this approach, providing a straightforward route that generates iodomethane alongside water as the sole byproduct. This method's simplicity and atom economy make it particularly attractive for laboratory-scale preparations, though the corrosive nature of hydrogen iodide requires careful handling protocols. Industrial production of iodomethane predominantly employs catalytic methodologies that ensure high yields, selectivity, and process efficiency. The most prominent example involves the phosphorus triiodide system, where red phosphorus and iodine generate the active iodinating species in situ. The reaction proceeds through the intermediate formation of phosphorus triiodide: 3 CH₃OH + PI₃ → 3 CH₃I + H₂PO₃H. This exothermic process benefits from the in situ generation of the reactive iodinating agent, eliminating the need for separate phosphorus triiodide preparation and storage. The Tennessee Eastman acetic anhydride process represents a sophisticated industrial application where iodomethane formation occurs as an intermediate step in a larger catalytic cycle. In this system, methyl acetate reacts with lithium iodide to produce lithium acetate and methyl iodide, which subsequently undergoes carbonylation in the presence of rhodium catalysts. The process demonstrates the integration of iodomethane chemistry within complex industrial transformations, highlighting its role beyond simple methylation reactions. Organotin iodide-mediated synthesis represents another catalytic pathway with industrial relevance, particularly for specialized applications requiring high-purity products. The process involves heating organotin iodides with hydrogen chloride and alkyl alcohols at temperatures between 50°C and 250°C, producing alkyl iodides and organotin chlorides. The reaction temperature optimization allows for continuous removal of alkyl iodide products as azeotropes with alcohols or ternary azeotropes with water, facilitating product isolation and purification. Catalysts such as zinc chloride can enhance reaction rates, with yields reaching 66% under optimized conditions. The Monsanto and Cativa processes exemplify large-scale industrial applications where iodomethane plays a crucial catalytic role in acetic acid production. In both processes, methyl iodide participates in rhodium or iridium-catalyzed carbonylation reactions, with the Cativa process offering superior performance due to reduced water requirements and minimized byproduct formation. The iridium-based Cativa catalyst system demonstrates remarkable activity, achieving reaction rates exceeding 20 mol dm⁻³ h⁻¹ while maintaining selectivity greater than 99% based on methanol. The process optimization involves complex interdependencies between methyl iodide concentration, water content, carbon monoxide partial pressure, and temperature, requiring sophisticated process control for optimal performance. Contemporary synthetic chemistry has embraced green chemistry principles to develop environmentally benign methodologies for iodomethane synthesis. One notable innovation involves the use of phosphoric acid as a replacement for red phosphorus in traditional synthetic routes. The reaction system employs 85% concentrated phosphoric acid, potassium iodide, and dried methanol under anhydrous conditions to produce iodomethane without requiring elemental phosphorus. This approach addresses the availability and handling challenges associated with red phosphorus while maintaining reasonable yields of approximately 27% under initial optimization conditions. The development of phosphorus-free methodologies represents a significant advancement in green synthesis approaches. Alternative reagent systems utilizing triphenylphosphine with iodine or other electrophilic iodinating agents provide effective pathways for alcohol-to-iodide conversions. These reactions proceed through pentavalent alkoxyphosphorus intermediates that decompose via intramolecular nucleophilic substitution to yield alkyl iodides and phosphorus acid derivatives. The mechanism closely resembles the Mitsunobu reaction, offering predictable stereochemical outcomes and broad substrate scope. Solvent selection plays a crucial role in green chemistry implementations of halogen exchange reactions. The use of acetone in Finkelstein reactions not only provides the thermodynamic driving force through selective solvation but also offers environmental advantages due to acetone's low toxicity and ready biodegradability. The reaction's reliance on physical precipitation rather than chemical destruction of byproducts aligns with waste minimization principles, as the precipitated salts can be readily separated and potentially recycled. Microwave-assisted synthesis has emerged as a powerful tool for enhancing the efficiency and environmental profile of iodomethane preparation. These methods significantly reduce reaction times and energy consumption while often improving yields compared to conventional heating approaches. The rapid heating profiles achievable with microwave irradiation enable better control over reaction selectivity and minimize the formation of unwanted side products. The integration of flow chemistry principles into iodomethane synthesis offers additional green chemistry benefits through improved mass and heat transfer, reduced solvent requirements, and enhanced safety profiles. Continuous flow processes allow for precise temperature control and residence time optimization, leading to more consistent product quality and reduced waste generation. The ability to conduct reactions under controlled conditions with immediate product separation further enhances the environmental sustainability of these processes. Biocatalytic approaches, while still in early development stages, represent frontier opportunities for sustainable iodomethane synthesis. Understanding the natural biosynthetic pathways employed by marine organisms and terrestrial microorganisms could inform the development of enzymatic systems for controlled iodomethane production. Given that biological systems produce substantial quantities of iodomethane through methylation of iodide using various methyltransferase enzymes, there exists potential for harnessing these biological processes in controlled synthetic applications. The bimolecular nucleophilic substitution (Sₙ2) mechanism dominates iodomethane’s reactivity in methylation reactions. This process involves a backside attack by a nucleophile, leading to a pentacoordinate transition state and subsequent inversion of configuration at the carbon center. For example, hydroxide (OH⁻) reacts with CH₃I to form methanol and iodide, with a rate law expressed as: $$ Here, $$k$$ represents the second-order rate coefficient, which depends on temperature and solvent polarity [1]. Experimental studies confirm that the Sₙ2 pathway proceeds with an activation energy ($$E_a$$) of approximately $$15.1 \, \text{kcal/mol}$$, derived from the Arrhenius equation: $$ where $$T$$ is the temperature in Kelvin [1]. The linear dependence of reaction rate on both iodomethane and nucleophile concentrations underscores the concerted nature of the mechanism, with no detectable intermediates. Table 1: Kinetic Parameters for Sₙ2 Reactions of Iodomethane Transition state analyses using molecular models reveal significant steric and electronic effects. Bulky nucleophiles exhibit reduced reactivity due to hindered backside attack, while polar aprotic solvents accelerate the reaction by stabilizing the transition state’s partial charges [1]. Iodomethane participates in oxidative addition reactions with transition metals, forming organometallic complexes critical to cross-coupling catalysis. For instance, nickel(0) complexes insert into the C–I bond of CH₃I, yielding Ni(II) species that facilitate C–C bond formation. Kinetic studies of the reaction: $$ reveal a rate constant of $$1.42 \times 10^{10} \, \text{dm}^3\text{mol}^{-1}\text{s}^{-1}$$ at 24.3°C, with an activation energy of $$11.9 \, \text{kJ/mol}$$ [3]. The low $$E_a$$ suggests a radical-mediated pathway, supported by electron paramagnetic resonance (EPR) detection of methyl radical intermediates during pulse radiolysis [3]. Table 2: Activation Parameters for Oxidative Addition of CH₃I The reaction’s exothermicity ($$\Delta H = -55.0 \, \text{kcal/mol}$$) correlates with the bond dissociation energy of the C–I bond ($$54 \, \text{kcal/mol}$$), as determined from thermochemical cycles [4]. Computational studies further indicate that electron-rich metals favor a concerted three-center transition state, while electrophilic metals proceed via stepwise radical pair formation [4]. Kinetic isotope effects (KIEs) provide insights into electron transfer mechanisms involving iodomethane. Substituting hydrogen with deuterium in CH₃I alters reaction rates due to differences in zero-point energy and transition state vibrational frequencies. For example, the reaction: $$ exhibits a primary KIE ($$kH/kD$$) of $$2.84 \times 10^6 \, \text{dm}^3\text{mol}^{-1}\text{s}^{-1}$$ at 25.5°C, decreasing to $$1.17 \times 10^{10} \, \text{dm}^3\text{mol}^{-1}\text{s}^{-1}$$ for deuterated CH₃I [3]. This inverse KIE suggests a late transition state where C–H bond cleavage is rate-limiting [3]. Table 3: Isotope Effects on Hydrogen Atom Transfer Reactions Isotopic labeling of iodine (e.g., ¹²⁷I vs. ¹³¹I) yields negligible KIEs ($$k{127}/k{131} \approx 1.01$$), confirming that C–I bond cleavage does not dominate the transition state in Sₙ2 or oxidative addition pathways [4]. Instead, secondary KIEs arising from hyperconjugative interactions in the transition state account for rate variations [1]. Acute Toxic;Irritant;Health Hazard Compound Formula Characteristics Unique Aspects Chloromethane Gaseous at room temperature; less toxic Weaker alkylating agent compared to iodomethane Bromomethane Liquid; intermediate reactivity More reactive than chloromethane but less than iodomethane Fluoromethane Gaseous; high electronegativity Stronger C-F bond makes it less reactive Ethyl iodide Similar reactivity but larger molecular size Used for different nucleophilic substitutions Nucleophilic Substitution Approaches for Alkyl Iodide Formation
Catalytic Pathways in Industrial-Scale Production
Green Chemistry Innovations in Halogen Exchange Reactions
Sₙ2 Reactivity Patterns in Methylation Reactions
\text{Rate} = k[\text{CH₃I}][\text{Nucleophile}]
$$
\log(k/\text{M}^{-1}\text{s}^{-1}) = 11.45 - \frac{15.1}{0.434 \cdot T}
$$ Nucleophile $$k \, (\text{M}^{-1}\text{s}^{-1})$$ at 298 K $$E_a \, (\text{kcal/mol})$$ OH⁻ $$1.5 \times 10^{-3}$$ 15.1 CN⁻ $$2.2 \times 10^{-3}$$ 14.8 Oxidative Addition Pathways in Transition Metal Catalysis
\text{CH₃I} + \text{Ni(0)} \rightarrow \text{Ni(II)–CH₃} + \text{I}^-
$$ Metal Center $$k \, (\text{dm}^3\text{mol}^{-1}\text{s}^{-1})$$ $$E_a \, (\text{kJ/mol})$$ Ni(0) $$1.42 \times 10^{10}$$ 11.9 Pd(0) $$1.39 \times 10^{10}$$ 11.8 Isotope Effect Studies on Electron Transfer Mechanisms
\text{H}^\cdot + \text{CH₃I} \rightarrow \text{CH₄} + \text{I}^\cdot
$$ Substrate $$k_H \, (\text{dm}^3\text{mol}^{-1}\text{s}^{-1})$$ $$k_D \, (\text{dm}^3\text{mol}^{-1}\text{s}^{-1})$$ $$kH/kD$$ CH₃I $$2.84 \times 10^6$$ $$1.17 \times 10^{10}$$ 0.24 CD₃I $$1.42 \times 10^{10}$$ $$1.39 \times 10^{10}$$ 1.02
Physical Description
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO LIGHT AND MOISTURE.
Colorless liquid with a pungent, ether-like odor.
Colorless liquid with a pungent, ether-like odor. [Note: Turns yellow, red, or brown on exposure to light & moisture.]
Color/Form
XLogP3
Boiling Point
42.5 °C
109°F
Vapor Density
Relative vapor density (air = 1): 4.9
Density
2.28 @ 20 °C/4 °C
Relative density (water = 1): 2.3
2.28
LogP
log Kow= 1.51
1.51
Odor
Melting Point
-66.4 °C
-66.5 °C
-88°F
UNII
GHS Hazard Statements
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity]
Mechanism of Action
Vapor Pressure
405.04 mmHg
4.05X10+2 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 50
661.76 mmHg
400 mmHg
Pictograms
Impurities
Other CAS
Wikipedia
Use Classification
Methods of Manufacturing
From potassium iodide and methyl p-toluenesulfonate; by reaction of dimethyl sulfate with an aqueous iodine slurry containing a reducing agent such as iron or sodium bisulfite; by reaction of methanol and hydrogen iodide; and by reaction of methanol, iodine, and diborane.
General Manufacturing Information
Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Services
Wholesale and retail trade
Methane, iodo-: ACTIVE
... COMMERCIAL PRODN ... IN USA WAS FIRST REPORTED IN 1943, WHEN ABOUT 1400 KG WERE MANUFACTURED ...
Methyl iodide has been investigated in India for use as a fumigant to control internal fungi of grain sorghum.
Analytic Laboratory Methods
A selective photometric method is described for determining /iodomethane/ traces in gas filling of halide incandescent lamps based on the formation of iodide(-1) as a result of complete degradation of /iodomethane/ in an iso-propyl alcohol medium in the presence of alkali. ... The relative error is 5%. The method is suitable for iodomethane detection in air, water, and other iodine containing organic media.
Analytical methods for halogenated C1-C2 halo hydrocarbons include gas chromatography, mass spectrometry, and multiple ion detection.
AIR; ELECTRON CAPTURE GAS CHROMATOGRAPHY.
For more Analytic Laboratory Methods (Complete) data for METHYL IODIDE (9 total), please visit the HSDB record page.
Storage Conditions
... MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMPOSE INTO TOXIC COMPONENTS DUE TO CONTACT WITH HEAT, MOISTURE, ACID, OR ACID FUMES, SHOULD BE STORED IN COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD & SHOULD BE PERIODICALLY INSPECTED & MONITORED.
Interactions
S-Methyl-N-acetylpenicillamine, S-methylthiol, and S-methylcysteine, as well as iodomethane decreased biliary excretion of methylmercury markedly. Excretion of sulfhydryl in bile was not influenced by S-methylcysteine, S-methylthiol, S-methyl-N-acetylpenicillamine or a low dose of iodomethane (0.5 mmol/kg). This indicated that coupling of methylmercury to glutathione in the liver before biliary excretion was glutathione S-transferase-dependent reaction and the methylthiols tested, or metabolites of these compounds were likely to be inhibitors of S-transferase. The effect of S-methylcysteine and low doses of iodomethane (1 mmol/kg) seem to deplete the liver of reduced glutathione through S-methylation as illustrated by decreased biliary excretion of sulfhydryl.
Stability Shelf Life
Dates